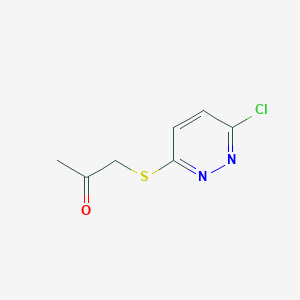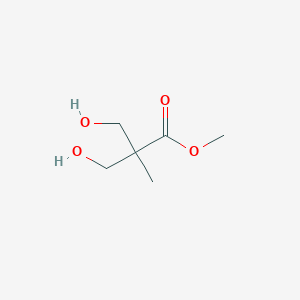
Methyl-2,2-bis(hydroxymethyl)propionat
Übersicht
Beschreibung
Methyl 2,2-bis(hydroxymethyl)propionate is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-bis(hydroxymethyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-bis(hydroxymethyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modellverbindungen für hyperverzweigte Polyester
Methyl-2,2-bis(hydroxymethyl)propionat wurde zur Synthese neuer Amino- und Carboxyderivate als Modelle von terminalen Fragmenten von hyperverzweigten Polyesterpolyaminen und Polyesterpolycarbonsäuren verwendet . Diese Modellverbindungen helfen bei der Abschätzung der Eigenschaften modifizierter hyperverzweigter Polyesterpolyole .
Koordinationsverbindungen mit Hexamethylentetramin
Diese Verbindung wurde bei der Synthese von Kupfer-Koordinationsverbindungen mit Hexamethylentetramin verwendet . Die Forschung zielte darauf ab, den Einfluss des Metall-Liganden-Verhältnisses auf die Selbstassemblierung von Bausteinen zu bestimmen .
Synthese von Polyurethandispersion
This compound wird bei der Synthese und Charakterisierung von mit Polymethylsiloxan (Si-PUD) modifizierten Polyurethandispersionen und deren mit Tonen versetzten Nanokompositen verwendet .
Zufuhrsysteme für Antikrebsmittel
Dendrimere auf Basis von this compound haben vielversprechende Anwendungen als Zufuhrsysteme für potente Antikrebsmittel wie Cisplatin und Doxorubicin .
Wirkstoffe für die Bor-Neutroneneinfangtherapie
Die gleichen Dendrimere werden auch als Wirkstoffe für die Bor-Neutroneneinfangtherapie verwendet
Wirkmechanismus
Target of Action
Methyl 2,2-bis(hydroxymethyl)propionate is primarily used as a monomer in the synthesis of hyperbranched polymers and dendrimers . These polymers and dendrimers can interact with various biological targets depending on their structure and functionalization .
Mode of Action
Instead, it forms the backbone of hyperbranched polymers and dendrimers, which can be functionalized to interact with specific biological targets .
Biochemical Pathways
The exact biochemical pathways affected by Methyl 2,2-bis(hydroxymethyl)propionate depend on the specific structure and functionalization of the resulting polymers or dendrimers . For example, dendrimers synthesized from this compound have been used as delivery systems for anticancer drugs such as cisplatin and doxorubicin .
Pharmacokinetics
The pharmacokinetics of the resulting polymers and dendrimers can vary widely depending on their size, shape, and surface characteristics .
Result of Action
The molecular and cellular effects of Methyl 2,2-bis(hydroxymethyl)propionate are primarily seen through the action of the polymers and dendrimers synthesized from it. For instance, dendrimers synthesized from this compound can deliver anticancer drugs to tumor cells, leading to cell death .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the polymers and dendrimers synthesized from Methyl 2,2-bis(hydroxymethyl)propionate . Additionally, the biological environment can also impact the distribution and clearance of these polymers and dendrimers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 2,2-bis(hydroxymethyl)propionate can interact with various biomolecules. It has been used in the synthesis of hyperbranched polymers and dendrimers . These interactions can influence the properties of the resulting compounds, making Methyl 2,2-bis(hydroxymethyl)propionate a valuable tool in biochemical research .
Cellular Effects
Its role in the synthesis of hyperbranched polymers suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,2-bis(hydroxymethyl)propionate is largely dependent on its role in the synthesis of other compounds. For instance, it can react with itself to produce esters via esterification . This reaction could potentially influence the activity of enzymes, alter gene expression, or interact with other biomolecules .
Temporal Effects in Laboratory Settings
Its use in the synthesis of hyperbranched polymers suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its role in the synthesis of other compounds, it could potentially interact with various enzymes or cofactors .
Transport and Distribution
Its role in the synthesis of other compounds suggests that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Its role in the synthesis of other compounds suggests that it could potentially be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-55-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Methyl 2,2-bis(hydroxymethyl)propionate in the context of polymers?
A1: Methyl 2,2-bis(hydroxymethyl)propionate serves as a crucial model compound in the study of hyperbranched polyesters polyols []. These polymers are of significant interest due to their unique properties like low viscosity and high functionality. By analyzing the spectral characteristics and reactivity of Methyl 2,2-bis(hydroxymethyl)propionate, researchers can extrapolate these findings to predict the behavior and properties of the more complex hyperbranched polymers. This approach is valuable for tailoring the synthesis and modification of these polymers for specific applications.
Q2: What spectroscopic data are important for characterizing Methyl 2,2-bis(hydroxymethyl)propionate and its derivatives?
A2: The research paper emphasizes the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing Methyl 2,2-bis(hydroxymethyl)propionate and its derivatives []. These techniques provide insights into the molecule's structure, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
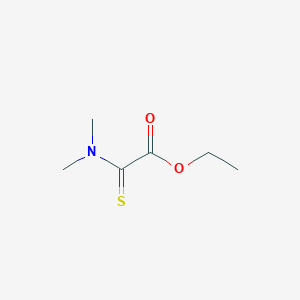
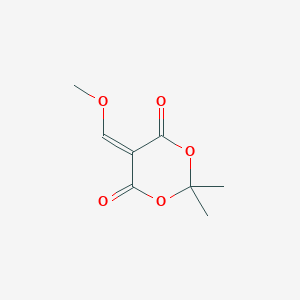
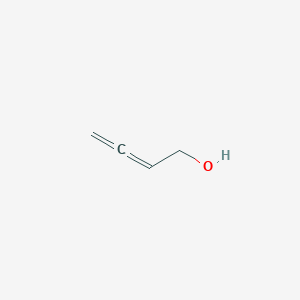
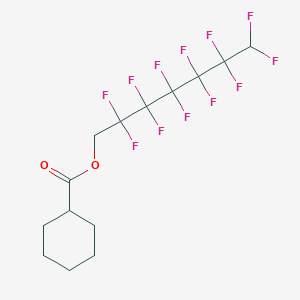
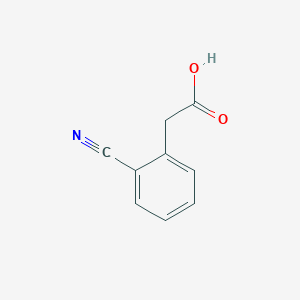
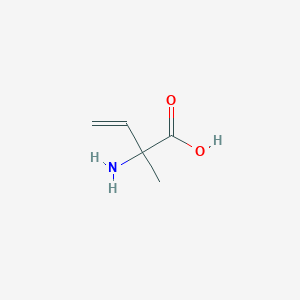
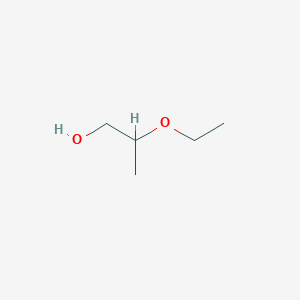


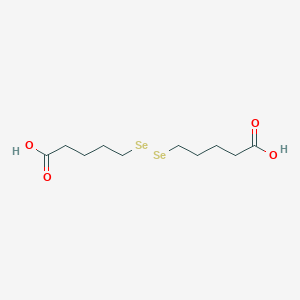
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)


